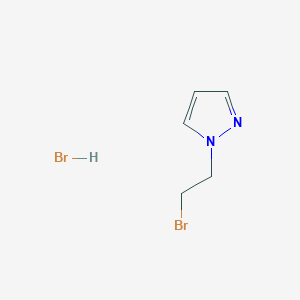

1-(2-bromoethyl)-1H-pyrazole hydrobromide

Description

Significance of Pyrazole (B372694) Scaffolds in Modern Organic Synthesis and Chemical Research

The pyrazole core is a privileged scaffold in drug discovery and materials science due to its unique structural and electronic properties. mdpi.comuj.ac.za This five-membered ring system, with its adjacent nitrogen atoms, offers a versatile platform for creating a vast array of derivatives with diverse biological activities. globalresearchonline.netresearchgate.net The metabolic stability of pyrazole derivatives is a significant factor contributing to their prevalence in newly approved drugs and novel compounds reported in the literature. nih.gov

The applications of pyrazole-containing compounds are extensive, spanning pharmaceuticals, agrochemicals, and materials science. mdpi.comresearchgate.net In medicinal chemistry, pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. globalresearchonline.netglobalresearchonline.net Several well-known drugs, such as the anti-inflammatory celecoxib (B62257) and the erectile dysfunction medication sildenafil, feature a pyrazole nucleus, highlighting the therapeutic potential of this heterocyclic system. mdpi.comnih.gov

The versatility of the pyrazole scaffold also extends to its role as a building block in the synthesis of more complex molecules. researchgate.net Its ability to participate in various chemical transformations allows for the construction of novel molecular frameworks with tailored properties. mdpi.com Furthermore, pyrazole derivatives are utilized in the development of agrochemicals, such as herbicides and fungicides, and in the creation of advanced materials with specialized characteristics like conductivity and thermal stability. rroij.com

Overview of 1-(2-Bromoethyl)-1H-Pyrazole Hydrobromide in Context of Pyrazole Chemistry

Within the vast family of pyrazole derivatives, 1-(2-bromoethyl)-1H-pyrazole hydrobromide serves as a valuable synthetic intermediate. The presence of the bromoethyl group provides a reactive handle for further chemical modifications, making it a key component in the synthesis of more complex pyrazole-containing molecules.

This compound's structure, featuring the pyrazole ring N-substituted with a 2-bromoethyl chain, allows for a variety of synthetic transformations. The bromine atom can be readily displaced by nucleophiles, enabling the introduction of diverse functional groups and the construction of larger molecular architectures. This reactivity is fundamental to its utility in creating libraries of compounds for drug discovery and other research applications.

One notable reaction involving 1-(2-bromoethyl)pyrazoles is dehydrohalogenation to form 1-vinylpyrazoles. nih.gov This transformation, typically achieved using a base like potassium hydroxide (B78521), opens up another avenue for synthetic diversification, as the vinyl group can participate in a range of addition and polymerization reactions.

The hydrobromide salt form of the compound enhances its stability and handling characteristics, making it a convenient reagent for laboratory use. The fundamental properties of the parent compound, 1-(2-bromoethyl)-1H-pyrazole, are summarized in the table below.

| Property | Value |

| Molecular Formula | C5H7BrN2 |

| Molecular Weight | 175.03 g/mol |

| CAS Number | 519018-28-1 |

Data sourced from PubChem CID 642215 nih.gov

In essence, 1-(2-bromoethyl)-1H-pyrazole hydrobromide is a strategically important molecule in the realm of pyrazole chemistry. Its role as a versatile building block facilitates the exploration of new chemical space and the development of novel compounds with potential applications across various scientific disciplines.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-bromoethyl)pyrazole;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2.BrH/c6-2-5-8-4-1-3-7-8;/h1,3-4H,2,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDXQTCMYCZKKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955531-53-9 | |

| Record name | 1-(2-bromoethyl)-1H-pyrazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Bromoethyl 1h Pyrazole Hydrobromide and Analogues

Direct N-Alkylation of Pyrazole (B372694) with 1,2-Dibromoethane (B42909) Precursors

The most straightforward approach to synthesizing 1-(2-bromoethyl)-1H-pyrazole involves the direct alkylation of the pyrazole nitrogen with a 1,2-dibromoethane precursor. This method is widely employed due to the commercial availability of the starting materials.

Base-Mediated Alkylation Protocols

Traditional N-alkylation of pyrazoles is typically conducted under basic conditions. semanticscholar.org This involves the deprotonation of the pyrazole nitrogen, enhancing its nucleophilicity, followed by the addition of an alkyl halide electrophile. semanticscholar.org The reaction of pyrazole with an excess of 1,2-dibromoethane in the presence of a base is a common method for introducing the 2-bromoethyl group.

The choice of base and solvent system is crucial for optimizing the reaction yield and minimizing side products. Common bases include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K₂CO₃). The reaction often yields a mixture of the desired mono-alkylated product and the bis-alkylated product, 1,2-bis(pyrazol-1-yl)ethane. To favor mono-alkylation, a large excess of 1,2-dibromoethane is typically used.

Phase-transfer catalysis (PTC) offers an efficient alternative for the alkylation of pyrazoles, often leading to high yields of N-alkylpyrazoles and simplifying the reaction work-up. researchgate.net

Table 1: Comparison of Base-Mediated Alkylation Conditions for Pyrazole Analogues

| Pyrazole Derivative | Alkylating Agent | Base | Solvent | Catalyst | Yield (%) | Reference |

| 3,5-dimethylpyrazole | 1,2-dibromoethane | Basic | Not Specified | Not Specified | Not Specified | |

| Pyrazole | Ethyl Bromoacetate | (Cs)Al-SBA-15 | DMF | Solid Base | ~90 | researchgate.net |

| Pyrazole | Alkyl Bromides | DEAPTS/MCM-41 | Not Specified | Solid Base | Not Specified | |

| Indazole | n-pentyl bromide | NaH | THF | None | >98 (N-1) | beilstein-journals.org |

Note: Data for the direct synthesis of the title compound is limited in publicly available literature; this table presents analogous reactions.

Alternative Catalytic Approaches in N-Alkylation (e.g., Brønsted Acid-Catalyzed with Trichloroacetimidates)

To circumvent the use of strong bases and high temperatures, alternative catalytic methods have been developed. A notable example is the N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles catalyzed by a Brønsted acid, such as camphorsulfonic acid (CSA). semanticscholar.orgmdpi.comdntb.gov.ua This method provides good yields for various N-alkyl pyrazoles, including those with phenethyl groups, which are structurally similar to the bromoethyl group. semanticscholar.orgresearchgate.net

The reaction proceeds under milder conditions and offers an alternative pathway for synthesizing N-substituted pyrazoles. semanticscholar.orgresearchgate.net While direct application to 2-bromoethyl trichloroacetimidate is not extensively documented in the search results, the methodology's success with similar structures suggests its potential applicability. semanticscholar.orgmdpi.comdntb.gov.uaresearchgate.net

Table 2: Optimization of Brønsted Acid-Catalyzed N-Alkylation of 4-chloropyrazole

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | 1,2-DCE | rt | 24 | 0 |

| 2 | None | 1,2-DCE | reflux | 24 | trace |

| 3 | CSA | 1,2-DCE | reflux | 4 | 77 |

Source: Adapted from data on the alkylation with phenethyl trichloroacetimidate. semanticscholar.org

Indirect Synthetic Routes via Haloethyl Intermediates

Indirect routes offer alternative pathways to 1-(2-bromoethyl)-1H-pyrazole hydrobromide, often starting from other N-substituted pyrazoles and involving subsequent chemical transformations.

Dehydrohalogenation Reactions to Vinylpyrazoles and Subsequent Transformations

An established indirect method involves the synthesis of 1-vinyl-1H-pyrazole as a key intermediate. This can be achieved through the dehydrohalogenation of 1-(2-haloethyl)pyrazoles. nih.govresearchgate.net For instance, treating 1-(2-chloroethyl)pyrazoles with a base like potassium hydroxide (B78521) or sodium hydroxide in ethanol (B145695) can yield 1-vinylpyrazoles. nih.govresearchgate.netresearchgate.net

Once the 1-vinyl-1H-pyrazole is obtained, it can be converted to the target compound through a hydrohalogenation reaction. The addition of hydrogen bromide (HBr) across the vinyl double bond would yield the desired 1-(2-bromoethyl)-1H-pyrazole. The final product is often isolated as the hydrobromide salt.

Functional Group Interconversions on Pyrazole Derivatives

Another significant indirect route involves the chemical modification of a pre-existing side chain on the pyrazole nitrogen. A common precursor for this method is 1-(2-hydroxyethyl)-1H-pyrazole. This intermediate can be synthesized by the reaction of pyrazole with 2-bromoethanol (B42945) or by the condensation of a hydrazine (B178648) derivative with a suitable diketone. smolecule.com

The hydroxyl group of 1-(2-hydroxyethyl)-1H-pyrazole can then be converted to a bromide. This transformation is a standard functional group interconversion, which can be accomplished using various brominating agents, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This step yields the free base, 1-(2-bromoethyl)-1H-pyrazole, which can then be treated with hydrobromic acid to form the corresponding hydrobromide salt.

Advanced Synthetic Techniques and Optimization

The synthesis of N-alkylpyrazoles, including 1-(2-bromoethyl)-1H-pyrazole, benefits from ongoing research into advanced synthetic methodologies aimed at improving efficiency, selectivity, and environmental compatibility. nih.govpitt.edu

Optimization of reaction conditions is a key aspect of modern synthesis. researchgate.net For base-mediated alkylations, this can involve screening different bases, solvents, temperatures, and catalysts to maximize the yield of the desired N-1 regioisomer and minimize byproducts. beilstein-journals.org The use of solid-supported catalysts, such as modified molecular sieves, has been shown to be effective for pyrazole alkylation, offering advantages in terms of catalyst recovery and reuse. researchgate.net

Microwave-assisted synthesis is another advanced technique that can significantly reduce reaction times and improve yields in the synthesis of pyrazole derivatives. tandfonline.com Furthermore, enzymatic catalysis is emerging as a powerful tool for achieving high regioselectivity in pyrazole alkylation under mild conditions, representing a green and efficient alternative to traditional chemical methods. nih.gov One-pot multicomponent reactions are also being developed to streamline the synthesis of complex pyrazole derivatives in a more efficient manner. biointerfaceresearch.com

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients, offering significant advantages over traditional batch processing. galchimia.com Its inherent characteristics, such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, make it particularly suitable for producing heterocyclic compounds like pyrazoles. mdpi.comuc.pt The modular nature of flow systems allows for the integration of multiple reaction, purification, and analysis steps, accelerating the development and production of complex molecules. galchimia.comresearchgate.net

In the context of pyrazole synthesis, flow chemistry enables reactions to be performed faster, more safely, and with improved reproducibility and scalability. galchimia.com For instance, a two-stage flow process has been developed for the efficient synthesis of substituted pyrazoles from acetophenones. This method involves the initial condensation of an acetophenone (B1666503) with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate, followed by a subsequent condensation with hydrazine to yield the pyrazole ring. galchimia.com

Another example is the continuous-flow synthesis of pyrazole-4-carboxylate derivatives from vinylidene keto ester intermediates and hydrazine derivatives. This approach achieves good to very good yields (62–82%) with excellent regioselectivity. mdpi.com The ability to safely handle potentially hazardous intermediates and reagents is a key advantage of these continuous processes. mdpi.com

| Step | Reactants | Reaction Conditions | Key Feature |

|---|---|---|---|

| 1: Enaminone Formation | Acetophenone, Dimethylformamide dimethyl acetal (DMF-DMA) | Stainless-steel coil reactor, 170 °C, 10 min residence time | Rapid formation of the key intermediate. |

| 2: Cyclization | Enaminone intermediate, Hydrazine | Glass mixer-chip reactor, 150 °C, 2 min residence time | Fast and efficient ring closure to form the pyrazole. |

Microwave and Ultrasound-Assisted Synthesis Enhancements

The application of microwave and ultrasound energy has revolutionized the synthesis of pyrazole derivatives, offering green and efficient alternatives to conventional heating methods. tandfonline.combenthamdirect.com These techniques significantly reduce reaction times, minimize the use of hazardous solvents, and often lead to higher product yields and purity. tandfonline.comrsc.org

Microwave-Assisted Organic Synthesis (MAOS) has become a popular method in medicinal chemistry for its ability to accelerate reactions. acs.org Traditional methods for synthesizing pyrazoles can require harsh conditions, long reaction times, and significant energy consumption. tandfonline.com In contrast, MAOS provides rapid and uniform heating, which can dramatically shorten reaction times from hours to mere minutes while improving yields. acs.org For example, the synthesis of certain pyrazole and oxadiazole hybrids saw reaction times decrease from 7–9 hours under conventional reflux to 9–10 minutes with microwave irradiation, with yields improving from a lower range to 79–92%. acs.org

Ultrasound-Assisted Synthesis is another valuable green chemistry technique. rsc.org Sonication promotes chemical reactions through acoustic cavitation, creating localized high-temperature and high-pressure zones that enhance reaction rates. benthamdirect.comarabjchem.org This method is particularly useful for processes requiring milder conditions. rsc.org It has been successfully employed in the synthesis of various pyrazole and pyrazoline derivatives, often resulting in excellent yields and reduced reaction times compared to conventional approaches. nih.govasianpubs.orgnih.gov

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 7–9 hours | 9–10 minutes |

| Product Yield | Variable (often lower) | 79–92% |

| Conditions | Reflux heating | Microwave irradiation |

Regioselective Synthesis and Functionalization Strategies (e.g., Iodination as a Pre-functionalization Step)

The precise control of substituent placement on the pyrazole ring, known as regioselectivity, is critical for defining the compound's biological activity. Various synthetic strategies have been developed to achieve high regioselectivity in the creation of multi-substituted pyrazoles. nih.govmdpi.com One-pot methods that combine the reaction of an active methylene (B1212753) reagent, an isothiocyanate, and a hydrazine have proven effective for the chemo-selective synthesis of highly substituted pyrazoles. nih.gov

A key strategy for creating diverse pyrazole analogues involves the introduction of a functional group that can serve as a handle for subsequent modifications. Halogenation, particularly iodination, is a powerful pre-functionalization step. schenautomacao.com.br The carbon-iodine bond at the C-4 position of the pyrazole ring is particularly useful as it allows for a wide range of cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the introduction of various aryl or alkyl groups to build more complex molecules. schenautomacao.com.brmetu.edu.tr

Several methods have been developed for the direct and efficient iodination of the pyrazole C-4 position. One novel protocol utilizes potassium iodate (B108269) (KIO₃) as the iodinating agent with a diphenyl diselenide ((PhSe)₂) catalyst under acidic conditions to functionalize pyrazoles generated in situ. nih.gov Other established methods involve the use of molecular iodine with an oxidizing agent or iodine monochloride (ICl). metu.edu.tr The resulting 4-iodopyrazoles are versatile synthetic intermediates for further chemical exploration. sciforum.net

| Reagents | Key Features | Reference |

|---|---|---|

| KIO₃ / (PhSe)₂ | Direct iodination of pyrazole ring generated in situ. | nih.gov |

| Molecular Iodine (I₂) / Oxidizing Agent (e.g., H₂O₂) | Common and effective system for electrophilic iodination. | metu.edu.tr |

| Iodine Monochloride (ICl) | A more reactive iodinating agent for efficient functionalization. | metu.edu.tr |

| Nitrogen Triiodide (NI₃) | A green and convenient method allowing for in-situ formation and safe utilization. | sciforum.net |

Chemical Reactivity and Mechanistic Transformation Pathways

Nucleophilic Substitution Reactions of the Bromoethyl Moiety

The 1-(2-bromoethyl) substituent is a key reactive handle on the molecule. As a primary alkyl halide, the carbon atom bonded to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, involving a one-step process where the nucleophile attacks and the bromide leaving group departs simultaneously. leah4sci.com The versatility of this bromoethyl group makes the parent compound a valuable intermediate in the synthesis of more complex molecules.

When a suitable nucleophilic center is present elsewhere in the molecule, typically on the pyrazole (B372694) ring or an adjacent substituent, intramolecular cyclization can occur. This process leads to the formation of fused or spirocyclic heterocyclic systems. For instance, studies on related 1-(2-bromoethyl)-5-hydroxypyrazoles have shown that treatment with a base like potassium hydroxide (B78521) can induce intramolecular SN2 reaction, where the hydroxyl group acts as the nucleophile, to form fused 2,3-dihydropyrazolo[3,2-b]oxazole systems. nih.gov This type of reaction highlights a pathway to generate novel polycyclic structures from 1-(2-bromoethyl)-1H-pyrazole derivatives. nih.govrsc.org Gold-catalyzed reactions have also been employed to facilitate the intramolecular cyclization of pyrazole-containing structures to form diverse aza-spirocycles. researchgate.net

| Reactant Type | Internal Nucleophile | Reaction Condition | Product Type | Reference |

|---|---|---|---|---|

| 1-(2-bromoethyl)-5-hydroxypyrazole | Hydroxyl (-OH) group | Base (e.g., KOH) | Fused Dihydropyrazolo[3,2-b]oxazole | nih.gov |

| Pyrazole with tertiary alcohol and alkyne groups | Alcohol (-OH) group | Gold(I) catalyst | Aza-spirocycle | researchgate.net |

| N-aryl pyrazole precursor | C-H bond (aryl group) | Dehydrogenative aromatization | Fused Pyrazole System (e.g., Withasomnine) | rsc.org |

The bromoethyl moiety readily reacts with a variety of external nucleophiles, allowing for the introduction of diverse functional groups. These reactions are fundamental to its use as a synthetic building block. Common nucleophiles include amines, thiols, and alkoxides, which displace the bromide ion to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. smolecule.com These reactions are typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a non-nucleophilic base like potassium carbonate to neutralize the hydrobromic acid byproduct. The bromoethyl group's ability to function as an alkylating agent is particularly significant in medicinal chemistry for modifying nucleophilic sites in biological macromolecules. smolecule.com

| Nucleophile | General Formula | Product Functional Group | Resulting Compound Class |

|---|---|---|---|

| Amine | R-NH2 | -CH2-CH2-NH-R | Substituted Ethylamine Derivative |

| Thiol | R-SH | -CH2-CH2-S-R | Thioether Derivative |

| Alkoxide | R-O- | -CH2-CH2-O-R | Ether Derivative |

| Azide | N3- | -CH2-CH2-N3 | Azidoethyl Derivative |

Electrophilic and Nucleophilic Behavior of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle with a distinct electronic distribution that governs its reactivity. rrbdavc.org It is considered a π-excessive system, meaning the five-membered ring contains six π-electrons, which imparts significant aromatic stability. researchgate.net This aromaticity influences its behavior towards both electrophiles and nucleophiles. The ring contains a nucleophilic, pyridine-like nitrogen atom and a pyrrole-like nitrogen atom which, upon deprotonation, becomes strongly nucleophilic. researchgate.net

The reactivity of the pyrazole ring is highly regioselective. researchgate.netnih.gov

Electrophilic Substitution: Due to the electron-donating nature of the nitrogen atoms, the pyrazole ring is activated towards electrophilic attack. Computational and experimental data show that the highest electron density is located at the C-4 position. quora.com Consequently, electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation occur preferentially at this site. rrbdavc.orgresearchgate.net The C-3 and C-5 positions are adjacent to the electronegative nitrogen atoms and are thus deactivated towards electrophiles. rrbdavc.orgresearchgate.net

| Position | Electronic Character | Favored Reaction Type | Examples | Reference |

|---|---|---|---|---|

| C-4 | Electron-rich (nucleophilic) | Electrophilic Substitution | Bromination (NBS), Nitration (HNO3/H2SO4) | rrbdavc.orgresearchgate.netquora.com |

| C-3 / C-5 | Electron-deficient (electrophilic) | Nucleophilic Attack | Attack by strong nucleophiles (e.g., organolithiums), often requiring activation | researchgate.netencyclopedia.pub |

| N-1 (deprotonated) | Nucleophilic | Alkylation, Arylation | Reaction with alkyl halides | researchgate.net |

The aromaticity of the pyrazole ring confers considerable thermodynamic stability. However, under specific and often energetic conditions, ring-opening can be induced. Computational studies on pyrazole radicals suggest that unimolecular decomposition via ring-opening is a critical factor in determining their kinetic stability. rsc.org These pathways often involve the cleavage of the N-N bond or an adjacent C-N bond. rsc.org Experimentally, ring-opening has been observed in reactions of certain pyrazole derivatives, such as the degradation of pyrazolones or the reaction of pyrazaboles with strong nucleophiles like amines. researchgate.netscholaris.ca In some synthetic sequences, transient species like pyrazole nitrenes can lead to ring fragmentation and subsequent recyclization. mdpi.com

Organometallic Catalyzed Cross-Coupling Reactions for Further Derivatization (e.g., Suzuki-Miyaura, Sonogashira)

To further functionalize the pyrazole core, particularly through the formation of new carbon-carbon bonds, organometallic cross-coupling reactions are indispensable tools. These reactions typically require a halogenated pyrazole precursor, which can be prepared from the parent heterocycle. Brominated pyrazoles are often preferred substrates as they offer a good balance of reactivity and stability, showing less propensity for dehalogenation side reactions compared to their iodo-counterparts. researchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds by coupling an organohalide with an organoboron compound. wikipedia.orgnih.gov It is widely used for the arylation, heteroarylation, or vinylation of bromopyrazoles. researchgate.netrsc.org The reaction's success depends on the careful selection of the palladium catalyst, ligands (e.g., XPhos), base, and solvent system. rsc.orgnih.gov This methodology allows for the synthesis of complex biaryl and styryl pyrazole derivatives. researchgate.net

| Pyrazole Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-3,5-dinitro-1H-pyrazole | Styryl boronic acids | XPhos Pd G2 | K2CO3 | EtOH/H2O | Good | researchgate.net |

| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/H2O | 93% | researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl boronic acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | Good | mdpi.com |

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. mdpi.com It is a highly efficient method for constructing C(sp²)-C(sp) bonds and has been applied to the synthesis of various alkynyl-pyrazole derivatives. tandfonline.comresearchgate.net These products are valuable intermediates themselves, capable of undergoing further transformations such as cycloaddition reactions or intramolecular cyclizations. tandfonline.comdatapdf.com

Tandem Reactions and Cascade Sequences Involving the Compound (e.g., S-Alkylation-Cyclodeamination)

The chemical architecture of 1-(2-bromoethyl)-1H-pyrazole hydrobromide, featuring a reactive bromoethyl group appended to a pyrazole ring, makes it a versatile precursor in the synthesis of fused heterocyclic systems through tandem reactions and cascade sequences. These one-pot processes are of significant interest in synthetic chemistry as they offer an efficient route to complex molecular structures by forming multiple chemical bonds in a single synthetic operation, thereby minimizing waste and reducing the number of purification steps.

A prominent example of such a reaction is the tandem S-alkylation-cyclodeamination sequence. This pathway is particularly useful for the construction of pyrazolo-fused thiazine (B8601807) and thiazole (B1198619) derivatives, which are scaffolds of interest in medicinal chemistry. While specific studies detailing the reactions of 1-(2-bromoethyl)-1H-pyrazole hydrobromide itself are not extensively documented in publicly available literature, the reactivity can be inferred from analogous N-(2-bromoethyl)azole derivatives.

A plausible and representative tandem reaction involves the interaction of 1-(2-bromoethyl)-1H-pyrazole hydrobromide with a thioamide or a similar sulfur-containing nucleophile. This sequence leads to the formation of fused pyrazolo[5,1-b]thiazole or related structures.

The proposed mechanistic pathway for this tandem reaction can be delineated into two principal stages:

Initial S-Alkylation: The reaction commences with the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the bromoethyl group of 1-(2-bromoethyl)-1H-pyrazole. This step is a classic S-alkylation reaction, resulting in the formation of a thioether intermediate. The hydrobromide salt form of the starting material may necessitate the use of a base to neutralize the hydrobromic acid and facilitate the nucleophilic attack.

Intramolecular Cyclodeamination: Following the initial S-alkylation, the newly formed intermediate undergoes an intramolecular cyclization. The nitrogen atom of the thioamide attacks one of the nitrogen atoms of the pyrazole ring. This is followed by a deamination or dehydration step, leading to the formation of the final, stable, fused heterocyclic system. The specific outcome of the cyclization can be influenced by the reaction conditions and the nature of the substituents on the pyrazole and thioamide moieties.

This S-alkylation-cyclodeamination cascade is a powerful tool for the synthesis of diverse pyrazolo-fused heterocycles. The reaction's efficiency and the complexity of the resulting molecular architecture from relatively simple starting materials underscore the utility of 1-(2-bromoethyl)-1H-pyrazole hydrobromide as a building block in organic synthesis.

| Reaction Type | Reactants | Key Intermediates | Final Products |

| Tandem S-Alkylation-Cyclodeamination | 1-(2-bromoethyl)-1H-pyrazole hydrobromide, Thioamide | Thioether intermediate | Pyrazolo[5,1-b]thiazole derivatives |

Further research into the tandem reactions of 1-(2-bromoethyl)-1H-pyrazole hydrobromide could unveil novel cascade sequences, leading to the discovery of new heterocyclic frameworks with potential applications in various fields of chemistry and biology.

Spectroscopic Characterization and Structural Elucidation of 1 2 Bromoethyl 1h Pyrazole Hydrobromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For "1-(2-bromoethyl)-1H-pyrazole hydrobromide," both proton (¹H) and carbon-¹³ (¹³C) NMR are fundamental for confirming the pyrazole (B372694) ring substitution pattern and the integrity of the 2-bromoethyl side chain.

The ¹H NMR spectrum of "1-(2-bromoethyl)-1H-pyrazole hydrobromide" is expected to exhibit distinct signals corresponding to the protons of the pyrazole ring and the ethyl side chain. The protonation of the pyrazole ring to form the hydrobromide salt will lead to a downfield shift of all proton signals compared to the free base, "1-(2-bromoethyl)-1H-pyrazole," due to the increased positive charge on the heterocyclic ring.

The pyrazole ring protons typically appear as a set of coupled signals. The proton at position 4 (H-4) is expected to be a triplet, while the protons at positions 3 (H-3) and 5 (H-5) will appear as doublets. The ethyl group will present as two triplets, corresponding to the methylene (B1212753) group adjacent to the pyrazole ring (N-CH₂) and the methylene group attached to the bromine atom (CH₂-Br). The integration of these signals will confirm the number of protons in each environment.

| Proton | Expected Chemical Shift (δ, ppm) for Free Base | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-3 | ~7.5 | d | 2-3 |

| H-4 | ~6.2 | t | 2-3 |

| H-5 | ~7.5 | d | 2-3 |

| N-CH₂ | ~4.4 | t | 6-7 |

| CH₂-Br | ~3.7 | t | 6-7 |

Note: The chemical shifts for the hydrobromide salt are expected to be shifted downfield.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For "1-(2-bromoethyl)-1H-pyrazole hydrobromide," five distinct signals are anticipated, corresponding to the three carbons of the pyrazole ring and the two carbons of the ethyl side chain. Similar to the ¹H NMR, the carbon signals of the pyrazole ring in the hydrobromide salt will be shifted downfield compared to the free base.

| Carbon | Expected Chemical Shift (δ, ppm) for Free Base |

| C-3 | ~139 |

| C-4 | ~106 |

| C-5 | ~129 |

| N-CH₂ | ~52 |

| CH₂-Br | ~30 |

Note: The chemical shifts for the hydrobromide salt are expected to be shifted downfield.

In the synthesis of substituted pyrazoles, the formation of regioisomers is a common possibility. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for the unambiguous assignment of the correct isomer. NOESY experiments detect through-space interactions between protons that are in close proximity.

For instance, in the case of a substituted pyrazole, a NOESY experiment can distinguish between N1- and N2-substituted isomers. For "1-(2-bromoethyl)-1H-pyrazole," a NOESY correlation would be expected between the protons of the N-CH₂ group and the H-5 proton of the pyrazole ring, confirming the N1-substitution pattern. The absence of such a correlation and the presence of a correlation to the H-3 proton would indicate the N2-isomer. This technique is crucial for validating the regioselectivity of the synthetic route. nih.gov

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of "1-(2-bromoethyl)-1H-pyrazole hydrobromide" will display characteristic absorption bands for the pyrazole ring, the C-Br bond, and the N-H⁺ bond of the hydrobromide salt.

The pyrazole ring exhibits several characteristic bands, including C-H stretching vibrations typically above 3000 cm⁻¹, C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region, and ring breathing modes at lower wavenumbers. researchgate.net The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹. A significant feature for the hydrobromide salt will be a broad absorption band in the 3200-2500 cm⁻¹ region, corresponding to the stretching of the N-H⁺ bond, often with superimposed fine structure due to Fermi resonance. mdpi.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H⁺ Stretch (broad) | 3200-2500 |

| C-H Stretch (pyrazole) | >3000 |

| C=N, C=C Stretch (pyrazole) | 1600-1400 |

| C-Br Stretch | 600-500 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For "1-(2-bromoethyl)-1H-pyrazole hydrobromide," the analysis would typically be performed on the free base, as the hydrobromide salt would likely dissociate in the ion source.

The mass spectrum of "1-(2-bromoethyl)-1H-pyrazole" would show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways would include the loss of a bromine radical (•Br) to give a stable fragment, and the cleavage of the ethyl side chain. The base peak in the spectrum is often the most stable fragment.

| Ion | Expected m/z | Description |

| [C₅H₇BrN₂]⁺ | 174/176 | Molecular Ion |

| [C₅H₇N₂]⁺ | 95 | Loss of •Br |

| [C₃H₃N₂]⁺ | 67 | Pyrazole cation |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of pyrazole and its derivatives is characterized by absorption bands in the ultraviolet region, corresponding to π → π* transitions of the aromatic pyrazole ring. researchgate.netnih.govmdpi.comresearchgate.netrsc.org

For "1-(2-bromoethyl)-1H-pyrazole hydrobromide," the absorption maximum is expected to be in the range of 210-230 nm. The position and intensity of this absorption band can be influenced by the solvent polarity and the presence of substituents on the pyrazole ring. The protonation of the pyrazole ring in the hydrobromide salt may cause a slight shift in the absorption maximum compared to the free base. The bromoethyl substituent is not a strong chromophore and is not expected to significantly alter the main absorption band of the pyrazole ring.

| Compound | Expected λmax (nm) | Transition |

| 1-(2-bromoethyl)-1H-pyrazole hydrobromide | ~210-230 | π → π* |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

For 1-(2-bromoethyl)-1H-pyrazole hydrobromide, a successful single-crystal X-ray diffraction study would yield critical data, typically presented in a crystallographic data table. This table would include parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the calculated density. Furthermore, the analysis would confirm the ionic nature of the compound, showing the protonation of the pyrazole ring by the hydrobromic acid and detailing the hydrogen bonding interactions between the pyrazolium (B1228807) cation and the bromide anion. Such data is fundamental for understanding the compound's solid-state properties and intermolecular interactions.

Table 1: Representative Crystallographic Data for a Pyrazole Derivative (Note: This table is illustrative and does not represent data for 1-(2-bromoethyl)-1H-pyrazole hydrobromide, as such data is not currently available.)

| Parameter | Value |

|---|---|

| Empirical formula | C₅H₈Br₂N₂ |

| Formula weight | 255.95 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

| Calculated density (g/cm³) | Value |

| R-factor (%) | Value |

Elemental Composition Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and halogens) present in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's proposed molecular formula.

For 1-(2-bromoethyl)-1H-pyrazole hydrobromide (C₅H₈Br₂N₂), the theoretical elemental composition can be calculated based on its atomic constituents. An experimental analysis would involve combusting a small, precise amount of the sample and quantifying the resulting products to determine the elemental percentages. Close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its chemical formula.

Table 2: Theoretical vs. Experimental Elemental Composition (Note: The experimental values in this table are hypothetical, as published data for 1-(2-bromoethyl)-1H-pyrazole hydrobromide is not available.)

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 23.47 | Value |

| Hydrogen (H) | 3.15 | Value |

| Bromine (Br) | 62.46 | Value |

| Nitrogen (N) | 10.95 | Value |

Computational Chemistry Approaches for Molecular Understanding

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT)

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is a widely used method that calculates the electronic structure of a molecule to determine its energy, geometry, and other properties. ufrj.br For 1-(2-bromoethyl)-1H-pyrazole hydrobromide, DFT calculations would begin with the optimization of its three-dimensional geometry to find the most stable energetic conformation.

Analysis of the electronic structure provides critical information about molecular stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

In a theoretical DFT study of 1-(2-bromoethyl)-1H-pyrazole hydrobromide, the distribution and energies of these frontier orbitals would be calculated. The results would likely show the HOMO localized on the electron-rich pyrazole (B372694) ring and the bromine atom, while the LUMO might be distributed across the pyrazole ring and the C-Br bond. A smaller energy gap would suggest higher reactivity. researchgate.net Such analyses have been performed on related heterocyclic compounds to evaluate their reactivity and stability. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data from a DFT Calculation

| Parameter | Calculated Value (eV) | Implication for 1-(2-bromoethyl)-1H-pyrazole hydrobromide |

|---|---|---|

| HOMO Energy | -6.8 | Indicates the energy required to remove an electron. |

| LUMO Energy | -1.2 | Indicates the energy released when an electron is added. |

| HOMO-LUMO Gap (ΔE) | 5.6 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

DFT calculations are highly effective in predicting spectroscopic properties, which can be used to validate experimental findings. Theoretical calculations can determine parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. ufrj.br For 1-(2-bromoethyl)-1H-pyrazole hydrobromide, calculating the ¹H and ¹³C NMR chemical shifts would help in assigning the peaks observed in an experimental spectrum. Similarly, the calculation of vibrational frequencies would correspond to the stretching and bending modes of its functional groups, aiding in the interpretation of an IR spectrum.

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation of 1-(2-bromoethyl)-1H-pyrazole hydrobromide, likely in a solvent like water or DMSO, would reveal its conformational flexibility. The ethyl-bromo side chain can rotate around the C-N and C-C bonds, and MD simulations can map the energy landscape of these rotations to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule behaves in a solution, which influences its reactivity and interactions with other molecules. Studies on other pyrazole derivatives have successfully used MD simulations to explore their binding modes and dynamic behavior within biological systems. nih.govresearchgate.net

Reaction Pathway Analysis and Transition State Modeling

Computational methods can be employed to model chemical reactions, identify reaction pathways, and characterize transition states. nih.gov For 1-(2-bromoethyl)-1H-pyrazole hydrobromide, a key reaction of interest would be nucleophilic substitution at the carbon atom bonded to the bromine, as the bromoethyl group is a reactive alkylating agent.

Using DFT, a reaction pathway can be modeled by identifying the structures of the reactants, products, and the high-energy transition state that connects them. The activation energy for the reaction can be calculated from the energy difference between the reactants and the transition state. Characterization of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov This analysis provides a quantitative understanding of the reaction kinetics and mechanism at a molecular level.

Prediction of Intermolecular Interactions and Binding Modes (Focus on Chemical Interactions)

Understanding how a molecule interacts with its environment is key to predicting its physical properties and biological activity. For 1-(2-bromoethyl)-1H-pyrazole hydrobromide, computational methods can predict various non-covalent interactions. The hydrobromide salt form implies a strong ionic interaction between the protonated pyrazole ring and the bromide anion.

Furthermore, the molecule can act as a hydrogen bond donor (from the protonated pyrazole N-H) and acceptor (at the other pyrazole nitrogen). The bromine atom can also participate in halogen bonding. Hirshfeld surface analysis, often combined with DFT, is a method used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.net For related bromo-substituted heterocyclic compounds, such analyses have revealed the significant roles of H···Br, Br···Br, and π–π stacking interactions in stabilizing the crystal packing. researchgate.netnih.gov A similar analysis for the target compound would map out its potential interaction sites, which is fundamental for predicting its binding modes with other molecules.

Table 2: Potential Intermolecular Interactions for 1-(2-bromoethyl)-1H-pyrazole hydrobromide

| Interaction Type | Description | Potential Role |

|---|---|---|

| Ionic Interaction | Electrostatic attraction between the pyrazolium (B1228807) cation and bromide anion. | Primary force in the solid state. |

| Hydrogen Bonding | Interaction between the N-H group (donor) and an acceptor atom (e.g., Br⁻, solvent). | Influences solubility and crystal structure. |

| Halogen Bonding | Interaction involving the bromine atom as an electrophilic region. | Contributes to specific binding orientations. |

| π–π Stacking | Interaction between the aromatic pyrazole rings of adjacent molecules. nih.gov | Stabilizes crystal packing and molecular aggregates. |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Chemical Synthon and Building Block

As a chemical synthon, 1-(2-bromoethyl)-1H-pyrazole hydrobromide provides a reliable and adaptable platform for synthetic chemists. The bromoethyl group is a potent electrophile, susceptible to nucleophilic substitution, which enables the straightforward introduction of the pyrazole (B372694) moiety into a wide array of organic molecules. smolecule.coma2bchem.com

The reactivity of the bromoethyl group is particularly valuable in the synthesis of novel heterocyclic compounds. It serves as a key building block for constructing larger ring systems that incorporate the pyrazole unit. For instance, in the synthesis of thiazines, the compound can react with sulfur-containing nucleophiles. The carbon-bromine bond is targeted by the nucleophilic sulfur atom, leading to cyclization and the formation of a new thiazine (B8601807) ring fused or linked to the pyrazole core. α-Haloketones, which share chemical reactivity patterns with 1-(2-bromoethyl)-1H-pyrazole hydrobromide, are well-established precursors for a variety of nitrogen, sulfur, and oxygen-containing heterocycles, including thiazoles and 1,4-benzothiazines. researchgate.netnih.gov The synthesis of 1,3-thiazinan-2-imines, for example, can be achieved through the cyclization of intermediates formed from reactions involving isothiocyanates. nih.gov This highlights the potential of the bromoethyl pyrazole compound to participate in similar cyclization strategies to yield diverse heterocyclic structures.

Beyond its role as a building block, the hydrobromide salt of 1-(2-bromoethyl)-1H-pyrazole has been investigated as a brominating agent. Specifically, a related compound, 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide, has been employed for the α-bromination of acetophenone (B1666503) derivatives. smolecule.com This transformation is a cornerstone of organic synthesis, as the resulting α-bromo ketones are crucial intermediates for producing a wide range of pharmaceuticals and other fine chemicals. nih.govshodhsagar.com

The α-bromination of carbonyl compounds is a significant reaction, though traditional reagents like liquid bromine present handling and environmental challenges. shodhsagar.comresearchgate.net The use of alternative agents is therefore of great interest. In a study investigating the bromination of various acetophenone derivatives, pyridine (B92270) hydrobromide perbromide was used, exploring the effects of reaction time, temperature, and reagent dosage. nih.govresearchgate.net The research demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized with high yield under specific conditions. nih.govresearchgate.net The investigation into pyrazole-based hydrobromides as brominating agents aligns with this trend of seeking safer and more effective reagents for these key transformations. smolecule.com

| Substrate | Brominating Agent | Key Findings | Reference |

|---|---|---|---|

| Acetophenone Derivatives | 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide | Investigated for use in α-bromination reactions. | smolecule.com |

| 4-Chloroacetophenone | Pyridine hydrobromide perbromide | Synthesized 4-chloro-α-bromo-acetophenone at 90°C with a substrate to brominator molar ratio of 1.0:1.1. | nih.govresearchgate.net |

| Acetophenone | N-Bromosuccinimide (NBS) with p-TsOH | Yielded α-bromoacetophenone in high yields; the reaction required a catalyst like p-toluenesulphonic acid. | shodhsagar.com |

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and bioactive molecules. nih.govresearchgate.net Its derivatives are known to exhibit a wide spectrum of therapeutic activities. nih.gov The compound 1-(2-bromoethyl)-1H-pyrazole hydrobromide is an excellent starting point for creating libraries of pyrazole conjugates and hybrids. The reactive bromoethyl handle allows for the covalent attachment of various other pharmacophores or functional groups through nucleophilic substitution. smolecule.com This modular approach enables the systematic exploration of chemical space to develop new therapeutic agents and molecular probes. The versatility of the pyrazole scaffold allows it to interact with a range of biological targets, including enzymes, receptors, and ion channels. researchgate.net

Contributions to Materials Chemistry

The application of 1-(2-bromoethyl)-1H-pyrazole hydrobromide and its derivatives extends into materials science, where they are being explored for their utility in advanced functional materials.

In the field of photovoltaics, organic-inorganic hybrid perovskite solar cells (PSCs) have shown remarkable progress due to their excellent electronic and optical properties. mdpi.com However, issues of efficiency and stability remain significant challenges. rsc.orgresearchgate.net Research has shown that additives can play a crucial role in improving the performance of these devices.

A derivative, 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide, has been successfully used as a passivation agent to enhance the performance of perovskite solar cells. smolecule.com Defects within the perovskite film are a primary factor limiting the efficiency and stability of PSCs. smolecule.com When introduced into the perovskite precursor solution, the pyrazole compound coordinates with Lewis acid lead(II) ions (Pb²⁺), which leads to a reduction in defect density and an increase in the crystallinity of the perovskite film. smolecule.com This passivation resulted in a significant increase in power conversion efficiency (PCE). smolecule.com

| Parameter | Control Device | Device with Pyrazole Additive | Reference |

|---|---|---|---|

| Power Conversion Efficiency (PCE) | 16.49% | 18.97% | smolecule.com |

| PCE Retention after 30 days | Not Specified | Maintained 61.9% of its initial value | smolecule.com |

Development of Research Probes and Chemical Tools (Focus on Chemical Interactions with Biomolecules)

The inherent reactivity and structural features of 1-(2-bromoethyl)-1H-pyrazole hydrobromide make it a valuable platform for the development of chemical probes and tools to study biological systems. The interaction of small molecules with biomacromolecules is fundamental to understanding drug action and designing new therapeutics. nih.gov

The bromoethyl group can act as a reactive handle to form covalent bonds with nucleophilic residues (such as cysteine or histidine) in biomolecules like proteins and enzymes. smolecule.com This property can be exploited to design activity-based probes for enzyme profiling or to investigate the mechanism of action of potential drugs. Preliminary studies on related pyrazole compounds suggest potential antimicrobial and anticancer properties, which are thought to arise from the interaction of the bromoethyl group with nucleophilic sites in biological targets, leading to enzyme inhibition or disruption of cellular processes. smolecule.com

Furthermore, the pyrazole core itself can be part of a fluorophore system. Pyrazole-based fluorescent probes have been used to study binding interactions with serum transport proteins such as human serum albumin (HSA) and bovine serum albumin (BSA). nih.gov These studies, utilizing techniques like fluorescence quenching and anisotropy, reveal detailed information about binding constants, stoichiometry, and the primary forces involved in the interaction, such as hydrogen bonding and hydrophobic interactions. nih.gov The ability to functionalize the pyrazole scaffold via the bromoethyl group allows for the tuning of these probes for specific biological investigations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.